molecular formula C26H18 B12561991 1,2-Dibenzylidene-1,2-dihydroacenaphthylene CAS No. 143493-94-1

1,2-Dibenzylidene-1,2-dihydroacenaphthylene

Cat. No.: B12561991
CAS No.: 143493-94-1
M. Wt: 330.4 g/mol
InChI Key: DXECKAFICITZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibenzylidene-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon derived from acenaphthene It is characterized by its unique structure, which includes two benzylidene groups attached to a dihydroacenaphthylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibenzylidene-1,2-dihydroacenaphthylene can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Dibenzylidene-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds in the benzylidene groups to single bonds, forming dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 1,2-dibenzylidene-1,2-dihydroacenaphthylene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its extended conjugated system and the presence of benzylidene groups, which impart distinct electronic and chemical properties compared to its simpler analogs.

Properties

CAS No.

143493-94-1

Molecular Formula

C26H18

Molecular Weight

330.4 g/mol

IUPAC Name

1,2-dibenzylideneacenaphthylene

InChI

InChI=1S/C26H18/c1-3-9-19(10-4-1)17-24-22-15-7-13-21-14-8-16-23(26(21)22)25(24)18-20-11-5-2-6-12-20/h1-18H

InChI Key

DXECKAFICITZEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC4=C3C(=CC=C4)C2=CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.